An In-depth Technical Guide to Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate, a key intermediate in modern organic synthesis and drug discovery. By synthesizing established chemical principles with insights from the synthesis of analogous compounds, this document offers a practical framework for the utilization of this versatile molecule. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related structural analogs to provide robust predictions and procedural recommendations.
Molecular Overview and Physicochemical Properties
Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate is a halogenated and Boc-protected aniline derivative. The presence of the bromine atom at the ortho-position to the carbamate group and a methoxy group at the para-position creates a unique electronic and steric environment, making it a valuable precursor for a variety of chemical transformations.
Table 1: Physicochemical Properties of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate and Related Analogs
| Property | Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate (Predicted) | Tert-butyl (4-bromophenyl)carbamate[1] | Tert-butyl (4-methoxyphenyl)carbamate[1] |
| Molecular Formula | C12H16BrNO3 | C11H14BrNO2 | C12H17NO3 |
| Molecular Weight | 302.16 g/mol | 272.14 g/mol | 223.27 g/mol |
| Appearance | White to off-white solid | White solid | White solid |
| Melting Point | Not available | 101-103 °C | 94-96 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in DMSO, Dichloromethane, Ethyl Acetate; Sparingly soluble in Hexanes | Not available | Not available |
| CAS Number | 522613-61-2 | 6943-23-3 | 54898-33-8 |
Note: Properties for the title compound are predicted based on the properties of structurally similar compounds and general chemical principles.
Synthesis and Mechanism
The synthesis of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate typically involves the protection of the amino group of 2-bromo-4-methoxyaniline with a tert-butoxycarbonyl (Boc) group. This reaction is a standard procedure in organic synthesis, valued for its high efficiency and the stability of the resulting carbamate.
Recommended Synthesis Protocol
This protocol is based on well-established methods for the N-Boc protection of anilines.[2][3]
Scheme 1: Synthesis of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate
Caption: Synthetic scheme for the N-Boc protection of 2-bromo-4-methoxyaniline.
Step-by-Step Procedure:
-
Dissolution: Dissolve 2-bromo-4-methoxyaniline (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add triethylamine (1.2 eq) to the solution. For less reactive anilines, a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) can be added to accelerate the reaction.
-
Boc Anhydride Addition: To the stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
The choice of a non-polar aprotic solvent like DCM or THF ensures the solubility of the reactants and does not interfere with the reaction mechanism.
-
The base (triethylamine or DMAP) acts as a nucleophilic catalyst and also neutralizes the acidic byproducts of the reaction.[2]
-
Using a slight excess of (Boc)₂O ensures the complete conversion of the starting aniline.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methoxy group, and the tert-butyl group.
Table 2: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H (position 6) | ~ 7.8 - 8.0 | d | 1H |
| Aromatic-H (position 5) | ~ 6.8 - 7.0 | dd | 1H |
| Aromatic-H (position 3) | ~ 7.1 - 7.3 | d | 1H |
| NH | ~ 6.5 - 7.5 | br s | 1H |
| OCH₃ | ~ 3.8 | s | 3H |
| C(CH₃)₃ | ~ 1.5 | s | 9H |
Note: Predicted in CDCl₃. The NH proton signal is often broad and its chemical shift can vary with concentration and temperature.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (carbamate) | ~ 152-154 |
| Aromatic C-O | ~ 155-157 |
| Aromatic C-N | ~ 135-137 |
| Aromatic C-Br | ~ 110-112 |
| Aromatic C-H | ~ 114-125 |
| C(CH₃)₃ (quaternary) | ~ 80-82 |
| OCH₃ | ~ 55-57 |
| C(CH₃)₃ (methyl) | ~ 28 |
Predicted Infrared (IR) Spectrum
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[4][5][6]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| C-H Stretch (aromatic) | 3000-3100 | Medium |
| C-H Stretch (aliphatic) | 2850-3000 | Medium |
| C=O Stretch (carbamate) | 1700-1730 | Strong |
| C-N Stretch | 1200-1300 | Medium |
| C-O Stretch (ether) | 1000-1100 | Strong |
| C-Br Stretch | 500-600 | Medium |
Predicted Mass Spectrum
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of bromine will result in a characteristic isotopic pattern for the molecular ion (M and M+2 peaks in approximately a 1:1 ratio).
-
Predicted Molecular Ion (M⁺): m/z = 301/303
-
Key Fragmentation: Loss of the tert-butyl group ([M-57]⁺) is a common fragmentation pathway for Boc-protected compounds.
Reactivity and Synthetic Applications
The synthetic utility of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate stems from the orthogonal reactivity of its functional groups. The Boc-protecting group is stable under a wide range of conditions, allowing for selective transformations at the aryl bromide position.
Cross-Coupling Reactions
The aryl bromide moiety is an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.[7][8] These reactions allow for the introduction of a wide variety of substituents at the 2-position of the aniline ring.
Caption: Potential cross-coupling reactions of Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate.
Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions to liberate the free amine.[9] This is typically achieved using strong acids such as trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent like dioxane or methanol.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate. While a specific Material Safety Data Sheet (MSDS) is not widely available, the following guidelines are based on the known hazards of similar brominated aromatic compounds and carbamates.[10][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
In case of Contact:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes.
-
Skin: Wash off with soap and plenty of water.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
Tert-butyl n-(2-bromo-4-methoxyphenyl)carbamate is a valuable and versatile building block in organic synthesis. Its well-defined reactivity, stemming from the presence of a Boc-protected amine and an aryl bromide, allows for its use in a wide array of synthetic transformations, particularly in the construction of complex molecular architectures relevant to the pharmaceutical and agrochemical industries. While direct experimental data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and application based on established chemical principles and data from closely related analogs.
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- tert-Butyl (6-bromo-4-methoxypyridin-2-yl)
- Tert-butyl N-(3-bromo-4-cyano-5-methoxyphenyl)carbamate - C13H15BrN2O3 | CSSB03496567207 - Chemspace.
- tert-Butyl [Bis(4-methoxyphenyl)phosphinyloxy]carbamate 95.0+%, TCI America. Fisher Scientific.
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